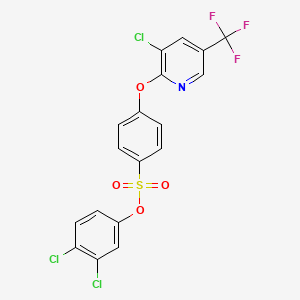
1-(Morfolin-4-il)-3-ciclohexilpropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one is an organic compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . This compound is characterized by a cyclohexyl group attached to a propanone backbone, which is further substituted with a morpholine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
The exact mode of action of 3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one Like other organic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one typically involves the reaction of cyclohexylpropanone with morpholine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between the carbonyl group of cyclohexylpropanone and the amine group of morpholine .
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Cyclohexylcarboxylic acid or cyclohexyl ketone.
Reduction: Cyclohexylpropanol.
Substitution: Various substituted morpholine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexyl-1-(morpholin-4-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-Cyclohexyl-1-(piperidin-4-yl)propan-1-one: Contains a piperidine ring instead of a morpholine ring.
3-Cyclohexyl-1-(pyrrolidin-4-yl)propan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
3-cyclohexyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-13(14-8-10-16-11-9-14)7-6-12-4-2-1-3-5-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIOCGNNDZSGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-phenoxyphenyl)amino]thiourea](/img/structure/B2439863.png)
![1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3-methylphenyl)propan-1-one](/img/structure/B2439867.png)

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439869.png)





![ethyl 3-({2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2439877.png)
![N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2439880.png)
![3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one](/img/structure/B2439882.png)


